molecular formula C23H24BrClN4OS B2960581 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 1189660-57-8

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No.: B2960581
CAS No.: 1189660-57-8
M. Wt: 519.89
InChI Key: JHTGKJQZHAFAKH-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-bromophenyl group at position 3, an ethyl group at position 8, and a sulfanyl-acetamide moiety linked to a 3-chlorophenyl group. This architecture combines halogenated aromatic systems (bromine and chlorine) and a spirocyclic amine framework, which are common in medicinal chemistry for modulating target binding and pharmacokinetic properties. While direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural analogs and related methodologies offer critical insights for comparison.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN4OS/c1-2-29-12-10-23(11-13-29)27-21(16-6-8-17(24)9-7-16)22(28-23)31-15-20(30)26-19-5-3-4-18(25)14-19/h3-9,14H,2,10-13,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTGKJQZHAFAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the bromophenyl and chlorophenyl groups. Common reagents used in these reactions include bromine, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl or chlorophenyl groups, potentially converting them to their corresponding aniline derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Substituent Analysis:

  • Halogen Effects : Bromine (atomic weight ~80) and chlorine (~35.5) contribute significantly to molecular weight and logP. Bromine’s larger size may enhance van der Waals interactions in target binding compared to fluorine or hydrogen .
  • Aryl Modifications : The 3-chlorophenyl group (meta-substitution) in the target compound contrasts with para-substituted analogs (e.g., 4-methylphenyl in C916-0097). Meta-substitution can distort molecular geometry, as seen in studies of N-(aryl)-trichloroacetamides, where meta-substituents influence crystal packing and hydrogen-bonding networks .

Crystallographic and Computational Insights

  • Structural Validation : Tools like SHELXL and WinGX are widely used for refining crystal structures of related compounds. For example, the asymmetric unit of 3,5-dimethylphenyl-trichloro-acetamide () contains two molecules, highlighting substituent-dependent packing variations .
  • Electron-Withdrawing Groups : The nitro group in meta-substituted trichloro-acetamides significantly alters lattice constants , suggesting that the target compound’s bromine and chlorine may similarly affect its solid-state geometry.

Physicochemical Properties

  • logP and Solubility : The target compound’s estimated logP (~4.5) exceeds that of the dimethoxyphenyl analog (~3.2), reflecting the trade-off between halogen-induced lipophilicity and methoxy-driven solubility .
  • Polar Surface Area (PSA) : Analog F288-0073 has a PSA of 43.7 Ų , indicating moderate polarity. The target compound’s PSA is expected to be similar, given shared functional groups (acetamide, sulfanyl).

Biological Activity

The compound 2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H24BrClN4OSC_{23}H_{24}BrClN_{4}OS, with a molecular weight of approximately 519.9 g/mol. The structural complexity arises from the presence of a triazaspiro framework, bromine and chlorine substituents, and a sulfanyl group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H24BrClN4OS
Molecular Weight519.9 g/mol
CAS Number1215705-38-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural characteristics allow for high-affinity binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific biological context.

Anticancer Potential

Research indicates that compounds with similar spirocyclic structures have exhibited significant cytotoxicity against various cancer cell lines. For instance, studies on related spirocyclic compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Interaction with Biological Targets

The compound serves as a probe for studying interactions with biological targets. Its sulfanyl group enhances its ability to form covalent bonds with target proteins, potentially leading to irreversible inhibition of target enzymes or receptors .

Case Studies

  • Cytotoxicity Studies : In a recent study, derivatives of triazaspiro compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. One derivative demonstrated up to a 15-fold increase in cytotoxicity compared to the parent compound spiromamakone A, suggesting that modifications to the spirocyclic structure can enhance biological activity .
  • Mechanistic Insights : A detailed mechanistic study revealed that the compound could induce apoptosis in cancer cells by activating caspase pathways while simultaneously inhibiting proliferative signaling pathways such as the PI3K/Akt pathway.

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